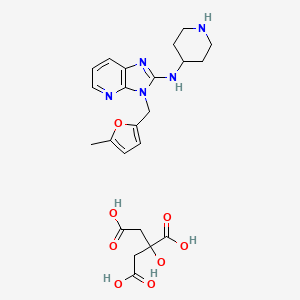

Noberastine citrate

Descripción

Historical Context of Histamine (B1213489) H1 Receptor Antagonist Discovery and Development

The journey of histamine H1 receptor antagonists began with the discovery of histamine in 1910 by Sir Henry Hallett Dale. bris.ac.uk This led to the understanding of its role as a key mediator in allergic reactions. nih.gov The first antihistamine, thymo-ethyl-diethylamine, was synthesized by Etienne Fourneau in 1937, though it was too toxic for clinical use. bris.ac.uk The first clinically used antihistamine, phenbenzamine, was synthesized in 1942. bris.ac.uk This marked the beginning of the first generation of H1 antagonists.

First-Generation Antagonists: Developed from the 1940s onwards, first-generation H1-antihistamines were effective in providing relief from allergic symptoms. wikipedia.orgrsc.org This group includes compounds like diphenhydramine, chlorpheniramine, and hydroxyzine. wikipedia.orgnih.govdroracle.ai A primary characteristic of this generation is their ability to cross the blood-brain barrier, which leads to significant central nervous system effects, most notably sedation. droracle.ainih.govnih.gov Their lack of receptor selectivity also results in anticholinergic side effects such as dry mouth, blurred vision, and urinary retention. wikipedia.orgdroracle.ai These agents are typically fast-acting, providing relief within 15-30 minutes, with a duration of 4-6 hours. droracle.ai

Second-Generation Antagonists: Introduced in the 1980s, second-generation H1-antihistamines were developed to minimize the undesirable sedative and anticholinergic effects of their predecessors. nih.govnih.govyoutube.com Compounds such as loratadine (B1675096), cetirizine (B192768), and fexofenadine (B15129) are far more selective for peripheral H1 receptors and are less likely to cross the blood-brain barrier. wikipedia.orgpatsnap.com This selectivity significantly reduces the incidence of drowsiness. nih.gov Many of these drugs are zwitterionic at physiological pH, making them more polar and further limiting their entry into the central nervous system. wikipedia.org While generally safer, some early second-generation drugs like terfenadine (B1681261) and astemizole (B1665302) were found to cause cardiac arrhythmias under specific conditions, leading to their withdrawal or restricted use. nih.govnih.govresearchgate.net

Third-Generation Antagonists: This generation emerged to further refine the safety and efficacy profile. udes.edu.co Third-generation antihistamines are often the active metabolites or isomers of second-generation drugs. rsc.orgresearchgate.net Examples include fexofenadine (the active metabolite of terfenadine), levocetirizine (B1674955) (an isomer of cetirizine), and desloratadine (B1670295) (the active metabolite of loratadine). nih.govresearchgate.net The primary goal for this generation was to develop therapeutically active metabolites that were devoid of the cardiac toxicity seen with some second-generation agents. nih.gov These compounds maintain the non-sedating and selective peripheral H1 receptor blocking action while offering an improved safety profile. researchgate.netudes.edu.co

| Generation | Key Characteristics | Examples |

| First-Generation | Non-selective, crosses blood-brain barrier, causing sedation and anticholinergic effects. wikipedia.orgnih.gov | Diphenhydramine, Chlorpheniramine, Hydroxyzine. wikipedia.orgdroracle.ai |

| Second-Generation | Selective for peripheral H1 receptors, non-sedating, less likely to cross the blood-brain barrier. wikipedia.orgnih.govpatsnap.com | Loratadine, Cetirizine, Fexofenadine. youtube.compatsnap.com |

| Third-Generation | Active metabolites or isomers of second-generation drugs, designed to improve safety (e.g., avoid cardiotoxicity) and efficacy. nih.govresearchgate.netudes.edu.co | Levocetirizine, Desloratadine, Fexofenadine. nih.govresearchgate.net |

Rationale for Comprehensive Preclinical Investigation of Novel Chemical Entities

The development of a new pharmaceutical drug from a novel chemical entity (NCE) is a long and complex process. primescholars.com A comprehensive preclinical investigation is a mandatory and critical stage that bridges the gap between initial drug discovery and human clinical trials. biobide.comnuvisan.com The primary rationale for these studies is to establish a foundational understanding of the NCE's safety and efficacy before it is administered to humans. quora.comlidebiotech.comppd.com

Preclinical studies serve several key purposes:

Safety and Toxicology Assessment: A major goal is to identify potential risks and toxicities associated with the drug candidate. lidebiotech.comwikipedia.org These studies assess the effects on vital organs and determine if the compound has carcinogenic or genotoxic properties. lidebiotech.comwikipedia.org This data is essential for establishing a safe starting dose for human trials. wikipedia.org

Pharmacological Evaluation: Researchers conduct studies to demonstrate the drug's efficacy in relevant disease models, often in animals. lidebiotech.com This provides proof-of-concept and confirms that the NCE can produce the desired therapeutic effect. ppd.com

Pharmacokinetics (PK) and Pharmacodynamics (PD): Preclinical testing elucidates what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). quora.comwikipedia.org This includes evaluating the drug's Absorption, Distribution, Metabolism, and Excretion (ADME). wikipedia.orgresearchgate.net This information helps in determining the optimal dosing regimen and administration route. lidebiotech.com

Regulatory Compliance: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require robust preclinical data to be submitted in an Investigational New Drug (IND) application before human trials can begin. biobide.comquora.com These studies must typically be conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data. ppd.comwikipedia.org

Ultimately, the rigorous evaluation during the preclinical phase is essential for minimizing risks to human subjects in clinical trials and for increasing the chances of clinical success. biobide.com It allows researchers to make informed decisions, weeding out unpromising compounds early in a "fail early, fail cheap" strategy to optimize resources. frontiersin.org

Academic Research Focus and Scope for Noberastine (B1679381) Citrate (B86180)

The academic and clinical research focus for a new chemical entity like noberastine citrate centers on characterizing its efficacy and pharmacological profile. A key area of investigation is its performance in treating specific conditions for which it is designed.

A placebo-controlled, dose-response study was conducted to evaluate the efficacy of noberastine in the context of seasonal allergic rhinitis. nih.gov The scope of this research was to compare different once-daily doses of noberastine against a placebo over a three-week period in 250 patients. nih.gov

Detailed Research Findings: The study's efficacy parameters were designed to measure clinical effectiveness and included the global response rate, symptom scores recorded by patients and physicians, and the onset of action. nih.gov The findings from this investigation can be summarized as follows:

Superiority over Placebo: All tested doses of noberastine demonstrated universal superiority over the placebo in efficacy. nih.gov

Global Response: The global response rates for the active treatment groups, ranging from 62.7% to 71.1%, were statistically significantly greater than the rate for the placebo-treated group, which was 39.6%. nih.gov

Onset of Action: A notable finding was the rapid onset of relief. The median time to the first relief of symptoms for the noberastine-treated groups was within 2 to 4 hours, compared to 72 hours for the placebo group. nih.gov

Dose-Response: The study did not find a statistically or clinically significant separation among the different noberastine dose groups, suggesting that the tested doses were equally effective. nih.gov

This research provides foundational data on the clinical performance of noberastine, establishing its efficacy in the symptomatic management of seasonal allergic rhinitis compared to a placebo. nih.gov

| Efficacy Parameter | Noberastine Treatment Groups | Placebo Group |

| Global Response Rate | 62.7% - 71.1% nih.gov | 39.6% nih.gov |

| Median Time to First Relief | 2 - 4 hours nih.gov | 72 hours nih.gov |

Propiedades

Número CAS |

139751-07-8 |

|---|---|

Fórmula molecular |

C23H29N5O8 |

Peso molecular |

503.5 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine |

InChI |

InChI=1S/C17H21N5O.C6H8O7/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

VXIJMTRTCJNTMW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Preclinical Pharmacological Characterization of Noberastine Citrate

In Vitro Pharmacological Profiling Methodologies

In vitro profiling is essential in early drug development to understand a compound's mechanism of action and potential for off-target effects. reactionbiology.comeuropeanpharmaceuticalreview.com These methodologies involve a range of biochemical and cell-based assays to determine receptor binding affinity, functional activity, and potential for enzyme modulation. reactionbiology.comsygnaturediscovery.comdrugtargetreview.com

Quantitative receptor binding studies are performed to determine the affinity of a compound for its primary target and a panel of other receptors, which helps in assessing its potency and selectivity. nih.govmdpi.complos.org

The primary mechanism of noberastine (B1679381) is the antagonism of the histamine (B1213489) H1 receptor. targetmol.cn The affinity of an antagonist for its receptor is typically quantified by its equilibrium dissociation constant (Kd) or inhibition constant (Ki), with lower values indicating higher affinity. google.com While specific Ki or Kd values for noberastine citrate (B86180) from in vitro competitive radioligand binding assays are not detailed in the available literature, its potent H1 receptor antagonist activity has been functionally demonstrated in studies of histamine-induced weal and flare inhibition in human volunteers. nih.gov In these studies, a strong correlation was observed between plasma concentrations of noberastine and the inhibition of the histamine-induced wheal, confirming its effectiveness as an H1-receptor antagonist in vivo. nih.govnih.gov For context, other potent H1 antagonists, such as doxepin, have demonstrated high-affinity binding to H1 receptors with dissociation constants in the nanomolar range. nih.gov

Ligand selectivity is a critical aspect of preclinical profiling, aiming to minimize adverse effects by ensuring the drug candidate interacts primarily with its intended target. reactionbiology.comnih.govaps.org This is achieved by screening the compound against a broad panel of clinically relevant receptors, ion channels, and transporters. reactionbiology.comeuropeanpharmaceuticalreview.com For antihistamines, a lack of affinity for muscarinic, serotoninergic, and adrenergic receptors is desirable to avoid side effects. nih.gov

Studies on noberastine indicate it lacks central nervous system effects, such as sedation, which suggests high selectivity for peripheral H1 receptors over receptors in the brain that can cause these effects. targetmol.cnnih.gov While a detailed selectivity panel data set for noberastine was not found, the profile of a related H1 antagonist, alcaftadine (B1684316), provides an example of the data generated in such studies. Alcaftadine showed high affinity for the H1 receptor (Ki of 1.1 nM) and significantly lower affinity (by 100- to 500-fold) for other receptors. fda.gov

Below is an illustrative table based on data for the related compound alcaftadine, demonstrating a typical selectivity profile.

Table 1: Example of Receptor Binding Selectivity Profile (Data for Alcaftadine)

| Receptor/Target | Binding Affinity (Ki) | Fold Selectivity vs. H1 |

|---|---|---|

| Histamine H1 | 1.1 nM | - |

| Histamine H2 | 8.7 nM | ~8x |

| Histamine H4 | 2.9 µM | ~2636x |

| Muscarinic Receptors | >100 nM | >90x |

| Adrenergic Receptors | >500 nM | >450x |

| Serotonergic Receptors | >500 nM | >450x |

Note: This data is for the related compound Alcaftadine and is presented for illustrative purposes to show a typical selectivity profile. Data from fda.gov.

Cellular assays are crucial for determining the functional consequences of receptor binding. googleapis.com For an H1 antagonist, these assays can measure the compound's ability to block histamine-induced cellular responses. Common methods include calcium mobilization assays in cells engineered to express the H1 receptor, where a successful antagonist would block the histamine-triggered increase in intracellular calcium. nih.gov Other relevant assays could involve measuring the inhibition of histamine-induced pro-inflammatory mediator release from mast cells. fda.gov While specific in vitro cellular assay results for noberastine are not detailed in the reviewed literature, its potent antihistaminic activity is well-documented through in vivo functional models, such as the inhibition of histamine-induced skin wheals and flares in healthy volunteers. nih.govnih.gov

Investigating a drug candidate's potential to inhibit or induce metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is a standard component of preclinical safety assessment to predict drug-drug interactions. europeanpharmaceuticalreview.comumich.edu These studies are typically performed using human liver microsomes or recombinant CYP enzymes. umich.edu For the related compound alcaftadine, studies showed it was primarily metabolized by cytosolic enzymes rather than CYP450 enzymes, and neither alcaftadine nor its major metabolite significantly inhibited major CYP isozymes. fda.gov This type of profile suggests a low potential for causing metabolic drug-drug interactions.

Quantitative Receptor Binding Affinity Studies

Preclinical Pharmacokinetic Investigations in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models such as rodents and dogs are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. umich.edunih.gov These studies help predict the compound's behavior in humans and inform the design of clinical trials. thno.org Key parameters evaluated include bioavailability, clearance, volume of distribution, and plasma half-life. nki.nl

While specific PK data from animal models for noberastine were not available in the search results, pharmacokinetic studies in human volunteers have been performed. Noberastine is reported to be rapidly absorbed, with peak plasma levels obtained within two hours of oral administration. targetmol.cn Studies in healthy male volunteers provided specific plasma concentration data following single and multiple doses. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Noberastine in Human Volunteers

| Dose | Time Point | Mean Plasma Concentration (ng/mL) | Study Type |

|---|---|---|---|

| 10 mg | 1 hour post-dose | 4.14 | Single Dose nih.gov |

| 20 mg | 1 hour post-dose | 8.38 | Single Dose nih.gov |

| 30 mg | 1 hour post-dose | 12.66 | Single Dose nih.gov |

| 10 mg/day | Trough (Steady State) | 1.0 | Multiple Dose nih.gov |

| 10 mg/day | Peak (Steady State) | 3.5 | Multiple Dose nih.gov |

| 20 mg/day | Trough (Steady State) | 1.6 | Multiple Dose nih.gov |

| 20 mg/day | Peak (Steady State) | 13.4 | Multiple Dose nih.gov |

| 30 mg/day | Trough (Steady State) | 2.2 | Multiple Dose nih.gov |

| 30 mg/day | Peak (Steady State) | 20.9 | Multiple Dose nih.gov |

Note: Data derived from studies in healthy human volunteers. nih.govnih.gov

Absorption Kinetics and Mechanisms in Various Animal Species

The absorption of a compound is a primary determinant of its bioavailability and subsequent therapeutic efficacy. Preclinical studies on R89674, the parent compound of noberastine citrate, and its active metabolite, R90692, have been conducted in several animal species to elucidate their absorption characteristics.

Following oral administration in rats and dogs, R89674 is rapidly absorbed and extensively metabolized to its active carboxylic acid metabolite, R90692. fda.gov Studies involving the administration of radiolabeled 14C-R89674 in male SPF Wistar rats indicated good absorption from the gastrointestinal tract. fda.gov

In Beagle dogs, the pharmacokinetic parameters of the active metabolite, R90692, were determined following both intravenous and oral administration. After oral dosing of R090692, a maximum plasma concentration (Cmax) of 0.625 mg/ml was reached between 1 and 3 hours post-administration. The absolute bioavailability of R090692 following oral administration was determined to be 40.9%. fda.gov

After topical ocular administration of [14C]R89674, systemic absorption was found to be very low, with plasma radioactivity levels below the limit of quantification within four hours after dosing. fda.gov This suggests that for localized ocular delivery, systemic exposure is minimal.

| Compound | Species | Route of Administration | Parameter | Value | Reference |

|---|---|---|---|---|---|

| R090692 | Beagle Dog | Oral | Absolute Bioavailability | 40.9% | fda.gov |

| R090692 | Beagle Dog | Oral | Time to Cmax (Tmax) | 1 - 3 hours | fda.gov |

Tissue Distribution Analysis in Preclinical Mammalian Models

Understanding the distribution of a compound within the body is crucial for identifying target tissues and potential sites of accumulation. Tissue distribution studies for R89674 and its metabolite R90692 have been performed in rats, rabbits, and dogs.

Following a single intravenous or oral dose of 14C-R89674 in male Wistar rats, tissue distribution was examined, with a similar pilot study also conducted in rats. fda.gov In a 6-month oral toxicology study in dogs, the tissue distribution of repeated doses of R89674 was also analyzed as part of the toxicokinetic assessment. fda.gov

After topical ocular administration of 14C-R89674 in male rabbits, there was a preferential distribution of radioactivity to ocular tissues, including the aqueous humor, iris-ciliary body, cornea, and eyelids. fda.gov This localized distribution is desirable for an ophthalmically administered drug.

Plasma protein binding is a key factor influencing the distribution of a drug, as only the unbound fraction is generally considered pharmacologically active. The plasma protein binding of R89674 and R90692 was investigated in plasma samples from various species.

| Compound | Species | Plasma Protein Binding (%) | Reference |

|---|---|---|---|

| R89674 | Human (Male) | Data not available | fda.gov |

| Beagle Dog (Male) | Data not available | fda.gov | |

| Rat (Male and Female) | Data not available | fda.gov | |

| Rabbit (Female) | Data not available | fda.gov | |

| Swiss Mouse (Male) | Data not available | fda.gov | |

| R90692 | Human (Male) | Data not available | fda.gov |

| Beagle Dog (Male) | Data not available | fda.gov | |

| Rat (Male and Female) | Data not available | fda.gov | |

| Rabbit (Female) | Data not available | fda.gov | |

| Swiss Mouse (Male) | Data not available | fda.gov |

Specific percentage values for plasma protein binding were not available in the provided search results.

Excretion Pathways and Clearance Dynamics in Animal Systems

The excretion pathways and clearance rates determine the duration of a compound's action and its potential for accumulation. For R89674 and its metabolites, these have been characterized in rats and dogs.

Following topical ocular administration of [14C]R89674, over 60% of the administered radioactivity was excreted in the urine. fda.gov In contrast, studies in rats with other administration routes showed different excretion profiles.

In dogs, the clearance of the active metabolite R090692 was determined to be 0.332 L/h/kg, with a corresponding half-life of 2.1 hours. fda.gov

| Compound | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| R090692 | Beagle Dog | Clearance | 0.332 L/h/kg | fda.gov |

| R090692 | Beagle Dog | Half-life (t1/2) | 2.1 hours | fda.gov |

Interspecies Pharmacokinetic Extrapolation Methodologies (Focus on animal data applicability)

Extrapolating pharmacokinetic (PK) data from preclinical animal studies to humans is a cornerstone of drug development, enabling the prediction of human PK profiles and the selection of appropriate first-in-human doses. allucent.com Two primary methodologies for this extrapolation are allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.

Allometric Scaling: This method is based on the principle that many physiological and pharmacokinetic parameters scale across species in a predictable manner related to body weight. plos.orgmmv.org The general relationship is described by the power equation Y = aW^b, where Y is the PK parameter of interest, W is body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. plos.org This approach is frequently used to predict human drug exposure from data obtained in one or more animal species. allucent.com For instance, PK data from nonclinical studies in species such as rats and dogs can be used to inform dosing decisions for human trials. allucent.com However, it is important to recognize that this method has limitations and may not be universally applicable for all compounds, particularly those with low clearance. mmv.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, mechanistic models that mathematically describe the ADME processes based on the anatomical, physiological, and biochemical characteristics of the species. wikipedia.orgepa.gov These models consist of compartments representing different organs and tissues, interconnected by blood flow. wikipedia.org PBPK models can incorporate in vitro data and chemical-specific properties to simulate the concentration-time profile of a drug in various tissues. epa.gov The development of PBPK models allows for the integration of data from multiple preclinical species, such as rats, dogs, and monkeys, to improve the prediction of human pharmacokinetics. nih.govnih.gov While no specific PBPK model for this compound or its parent compounds was identified in the search results, the available preclinical pharmacokinetic data in rats and dogs would be valuable inputs for developing such a model to predict its behavior in humans.

The successful application of these extrapolation methodologies relies on the quality and comprehensiveness of the preclinical data. The characterization of this compound's parent compounds in various animal models provides a foundational dataset for these predictive approaches, which are critical for guiding its further clinical development.

Molecular Mechanism of Action Elucidation for Noberastine Citrate

Ligand-Receptor Interaction Dynamics and Conformational Changes

The primary mechanism of noberastine (B1679381) is its interaction with the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR). The binding of ligands to such receptors is a dynamic process that involves specific molecular interactions and can induce conformational changes in the receptor structure. plos.orgfrontiersin.org

In vitro binding studies have shown that noberastine exhibits high affinity for the histamine H1 receptor. One study reported that noberastine had the lowest apparent inhibitor constant (Ki,app) value, ranging from 0.15 to 0.55 nM, when compared to other non-sedating antihistamines like astemizole (B1665302), mequitazine, terfenadine (B1681261), cetirizine (B192768), and loratadine (B1675096). capes.gov.br This high affinity suggests a strong and specific interaction with the receptor's binding pocket.

A key characteristic of many second-generation antihistamines, including noberastine, is their slow dissociation from the H1 receptor. capes.gov.br This slow dissociation rate contributes to a prolonged duration of action at the receptor level. The interaction is non-covalent, involving a combination of hydrophobic, van der Waals, and hydrogen bonding forces between the drug molecule and amino acid residues within the receptor's transmembrane domains. The specific residues involved in binding noberastine have not been explicitly detailed in publicly available literature, but by analogy with other H1 antagonists, they are likely located within the transmembrane helices 3, 4, 5, and 6 of the H1 receptor.

The binding of an antagonist like noberastine stabilizes the inactive conformation of the H1 receptor. This prevents the conformational changes that are normally induced by the binding of histamine. The agonist-induced conformational change is necessary for the receptor to couple with and activate its associated G-protein (Gq/11), thereby initiating the downstream signaling cascade. By locking the receptor in an inactive state, noberastine functions as an inverse agonist, reducing the basal level of receptor activity in addition to blocking the effects of histamine.

Downstream Signaling Cascade Characterization

The histamine H1 receptor, upon activation by histamine, primarily signals through the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Noberastine, by acting as an inverse agonist, prevents this signaling cascade. It stabilizes the H1 receptor in an inactive conformation, precluding its coupling to the Gq/11 protein. frontiersin.org Consequently, the production of IP3 and DAG is inhibited, and the subsequent rise in intracellular calcium and activation of PKC are blocked. This blockade of the H1 receptor-mediated signaling pathway is the molecular basis for its antihistaminic effects, such as the inhibition of histamine-induced skin wheal and flare. nih.gov

Comparative Mechanistic Analysis with Structurally Related Histamine H1 Antagonists

Noberastine's mechanism and properties are best understood in comparison to other second-generation H1 antagonists, particularly its parent compound, astemizole, and others like terfenadine, loratadine, and cetirizine. capes.gov.brnih.gov

Potency and Affinity: In vitro studies have shown noberastine to be one of the most potent H1 antagonists. Its apparent Ki value (0.15-0.55 nM) was lower than that of terfenadine, cetirizine, and loratadine, indicating a higher binding affinity for the H1 receptor. capes.gov.br

Kinetics of Action: Noberastine was designed to have a more rapid onset of action than astemizole. nih.gov Studies in human volunteers confirmed that significant inhibition of histamine-induced skin wheals occurred within one hour at higher doses. nih.gov This is a key differentiator from astemizole, which has a slower onset. The duration of action for noberastine is considered short-acting, in contrast to the extremely long-acting profile of astemizole. capes.gov.br The kinetic properties, such as the speed of onset and offset of action, are critical for clinical performance and are evaluated using functional assays like intracellular calcium mobilization. arvojournals.org

Peripheral Selectivity: A crucial feature of second-generation antihistamines is their limited ability to cross the blood-brain barrier, thus minimizing sedation. A comparative study demonstrated that noberastine and astemizole showed the best differentiation between peripheral (lung) and central (cerebellum) H1 receptor occupancy. capes.gov.br In contrast, loratadine and cetirizine showed poor differentiation, with significant receptor occupation in the cerebellum at doses that produced peripheral effects. capes.gov.br This suggests noberastine has a superior non-sedating profile based on receptor occupancy data.

Metabolism and Cardiac Safety: A major concern with older second-generation antihistamines like astemizole and terfenadine was the risk of cardiac arrhythmias (torsade de pointes) when their metabolism via the cytochrome P450 system was inhibited. nih.gov These parent drugs are prodrugs that are metabolized to active compounds. Noberastine, being a metabolite of nor-astemizole, was developed in part to bypass this issue, although specific data on its cardiac safety profile is not extensively covered in the provided search results.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Noberastine Citrate Analogues

Design and Synthesis of Noberastine (B1679381) Citrate (B86180) Analogues for SAR Studies

The foundation of SAR studies lies in the systematic design and synthesis of analogues to probe the effect of structural modifications on biological activity. The synthesis of Alcaftadine (B1684316), a tricyclic imidazobenzazepine derivative, has been disclosed in patent literature, providing a backbone for the creation of related compounds. google.comgoogle.com The general approach to SAR for histamine (B1213489) antagonists involves modifying key regions of the molecule, such as the aromatic core, the linker, and the basic amine terminus. acs.org

While extensive SAR studies detailing a wide range of Noberastine analogues are not broadly published, the principles can be inferred from related compounds and known impurities. For instance, the synthesis of analogues often involves altering substituents on the tricyclic ring system or the piperidine (B6355638) moiety. acs.org A key analogue, the N-desmethyl derivative, has been synthesized, allowing for investigation into the role of the methyl group on the piperidine nitrogen. googleapis.com The design strategy for such analogues is to create molecules that can elucidate the importance of specific structural features, such as the tricyclic system's rigidity or the nature of the substitution on the basic amine, on receptor binding and functional activity. acs.org

The synthesis of these analogues typically follows established routes used for the parent compound, with modifications to introduce the desired structural changes. google.comacs.org These focused chemical modifications are essential for building a comprehensive understanding of the molecule's interaction with its biological targets.

Identification of Key Structural Moieties for Histamine H1 Receptor Affinity and Potency

The chemical architecture of Noberastine (Alcaftadine) contains several structural motifs that are critical for its high affinity and potency at the histamine H1 receptor. These features are characteristic of many potent antihistamines and have been refined in Noberastine to achieve its unique multi-receptor profile.

Tricyclic Imidazobenzazepine System: This rigid, fused-ring system is a crucial feature. Tricyclic cores are common in high-affinity H1 antagonists as they properly orient the other functional groups for optimal interaction with the receptor binding pocket. acs.org This structural constraint is believed to contribute to a longer residence time at the receptor, enhancing the duration of action. acs.org

Exocyclic 1-Methylpiperidin-4-ylidene Moiety: This group contains the basic tertiary amine essential for the canonical interaction with a key aspartate residue (Asp3.32) in the binding site of aminergic G-protein coupled receptors. researchgate.net The piperidine ring and its exocyclic double-bond connection to the tricyclic core limit conformational flexibility, which can be favorable for high-affinity binding.

The potent affinity of Noberastine for the H1 receptor is quantified by its low nanomolar binding constant (pKi). Furthermore, its activity extends to H2 and H4 receptors, a characteristic that distinguishes it from many other antihistamines and contributes to its broader anti-inflammatory effects. dovepress.comdovepress.com

| Receptor | Binding Affinity (pKi) | Reference |

|---|---|---|

| Histamine H1 Receptor | 8.5 | dovepress.com |

| Histamine H2 Receptor | Higher affinity than Ketotifen | dovepress.comdovepress.com |

| Histamine H4 Receptor | 5.8 | dovepress.com |

| Histamine H3 Receptor | No significant affinity | dovepress.com |

Elucidation of Specific Functional Group Contributions to Pharmacological Activity

Formyl (Aldehyde) Group: Located on the imidazole (B134444) portion of the tricyclic system, the aldehyde group is a distinctive feature. While historically viewed with caution in medicinal chemistry, its inclusion in recently approved drugs like Alcaftadine highlights its potential for forming specific interactions within the receptor or influencing the molecule's electronic properties. nih.gov

Metabolism to an Active Carboxylic Acid: Noberastine is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite, R90692. acs.org The oxidation of the formyl group to a carboxylate creates a molecule that retains antihistaminic activity. The introduction of this polar carboxylic acid group is a well-known strategy in second-generation antihistamines to limit penetration across the blood-brain barrier, thereby reducing sedative effects. acs.org

Tertiary Amine: The nitrogen atom in the 1-methylpiperidine (B42303) group is basic and exists in a protonated, positively charged state at physiological pH. This charge is critical for forming a strong ionic bond with the negatively charged aspartate residue in the H1 receptor, anchoring the ligand in the binding pocket.

The unique combination of these functional groups is responsible for Noberastine's broad-spectrum activity, including its antagonist function at H1, H2, and H4 receptors, which collectively contribute to its ability to inhibit both early-phase (itching, redness) and late-phase (eosinophil recruitment) allergic responses. researchgate.netdovepress.com

| Functional Group / Moiety | Contribution to Activity / Properties | Reference |

|---|---|---|

| Tricyclic Imidazobenzazepine Core | Provides rigid scaffold for high-affinity H1 receptor binding; contributes to long receptor residence time. | acs.org |

| 1-Methylpiperidin-4-ylidene | Positions the essential basic tertiary amine for receptor interaction; conformational constraint enhances binding. | researchgate.net |

| Formyl (Aldehyde) Group | Site of metabolic oxidation; its presence in the parent drug is well-tolerated and part of a successful therapeutic agent. | acs.orgnih.gov |

| Carboxylic Acid (in active metabolite R90692) | Maintains pharmacological activity while increasing polarity, likely limiting CNS exposure. | acs.org |

Influence of Citrate Salt Formation on Preclinical Pharmaceutical Properties (e.g., in vitro stability, solubility for absorption studies)

The selection of a salt form is a critical step in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API). For Noberastine (Alcaftadine), patent documentation indicates that citric acid is a suitable counter-ion for forming a pharmaceutically acceptable salt. google.com The formation of the citrate salt would have been considered during preclinical development to enhance properties essential for testing and formulation.

The primary motivations for forming a citrate salt include:

Enhanced Aqueous Solubility: The free base form of amine-containing drugs like Noberastine often has low water solubility. Converting the basic nitrogen to a salt with citric acid, a water-soluble organic acid, significantly increases the aqueous solubility. This is crucial for developing liquid formulations, such as ophthalmic solutions, and for ensuring dissolution in in vitro absorption models. googleapis.com

Improved Stability: The crystalline structure of a salt can be more stable than the free base, protecting the API from degradation. Citrate salts are generally stable and can provide a solid form with consistent properties.

pH Modification: Citric acid and its conjugate base, citrate, form a buffering system. Incorporating this into a formulation can help maintain the pH in a desired range, which is important for drug stability and physiological compatibility, especially in ophthalmic preparations. googleapis.com

While the final marketed product is a buffered aqueous solution of Alcaftadine, the investigation of the citrate salt form was likely a key preclinical step to enable initial pharmacological and toxicological studies by providing a soluble and stable version of the drug. google.comgoogle.com

| Pharmaceutical Property | General Influence of Citrate Salt Formation | Reference |

|---|---|---|

| Aqueous Solubility | Increases solubility compared to the free base, facilitating formulation and absorption studies. | google.com |

| Dissolution Rate | Enhances the rate of dissolution, which is often a prerequisite for absorption. | googleapis.com |

| In Vitro Stability | Can provide a more stable crystalline solid form, protecting against chemical degradation. | googleapis.com |

| Handling and Processing | Improves physicochemical properties, making the compound easier to handle and formulate. | google.com |

Computational Chemistry and in Silico Modeling in Noberastine Citrate Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict the binding affinity and stability of a ligand (like Noberastine) to its target protein. nih.govnih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov These methods help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for a drug's activity. nih.gov

Currently, there are no specific molecular docking or MD simulation studies on Noberastine (B1679381) citrate (B86180) found in the public scientific literature. Such studies would be invaluable in elucidating its mechanism of action at an atomic level.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. google.comnih.gov These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding a molecule's reactivity and stability. nih.govmdpi.com Such computational analyses can provide a deeper understanding of a compound's intrinsic chemical behavior. oscars-project.eu

Specific quantum chemical analyses detailing the electronic properties and reactivity of Noberastine citrate are not available in published research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. optibrium.comiiab.me These models are built using a dataset of known compounds and are powerful tools for predicting the activity of new, untested molecules. rsc.orgmdpi.com The development of robust QSAR/QSPR models relies on high-quality data and careful validation to ensure their predictive power. nih.gov

There is no evidence in the scientific literature of the development or application of specific QSAR or QSPR models for this compound.

Virtual Screening and De Novo Design of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govwikipedia.org This can be done based on the ligand's similarity to known active compounds or by docking the library against the 3D structure of the target protein. wikipedia.org De novo design, on the other hand, involves creating entirely new molecular structures with desired properties from scratch. nih.gov

While these techniques are standard in drug discovery, there are no published studies that describe virtual screening campaigns or de novo design efforts specifically aimed at discovering or optimizing derivatives of this compound.

In Silico Pharmacokinetic and Metabolic Stability Predictions in Preclinical Context

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline. nih.govgreenstonebio.comscbdd.com Predicting metabolic stability, for instance, helps to estimate a compound's half-life and potential for drug-drug interactions. justia.comrsc.orgmdpi.comajol.info These predictions are crucial for optimizing the pharmacokinetic profile of a chemical series. justia.comnih.gov

While general ADMET prediction tools are available, specific in silico studies on the pharmacokinetic and metabolic stability profile of this compound have not been published. The PubChem database does provide some computationally generated physical and chemical properties for the compound. nih.gov

Metabolic Profiling and Biotransformation of Noberastine Citrate in Preclinical Systems

Identification and Structural Elucidation of Major and Minor Metabolites

In preclinical studies, the metabolic fate of noberastine (B1679381) citrate (B86180) is primarily understood through the lens of its close structural analog, alcaftadine (B1684316) (R89674). The biotransformation of alcaftadine leads to the formation of a major active metabolite and at least one minor intermediate metabolite.

The principal metabolite identified is the carboxylic acid derivative, known as R90692. fda.govnih.gov This metabolite is formed through the oxidation of the parent compound. The structural elucidation of R90692 was achieved using techniques such as liquid chromatography with tandem mass spectrometry (LC/MS/MS), which allowed for its quantification in plasma. researchgate.netajpsonline.com

| Metabolite ID | Metabolite Name/Type | Role | Method of Identification |

|---|---|---|---|

| R90692 | Carboxylic Acid Metabolite | Major, Active | LC/MS/MS researchgate.netajpsonline.com |

| M3 | Alcohol Metabolite | Minor, Intermediate | Pharmacological Studies vulcanchem.com |

Characterization of Metabolizing Enzyme Systems in Animal Hepatic and Extrahepatic Tissues

The biotransformation of alcaftadine, and by extension, likely noberastine citrate, is distinguished by its reliance on non-cytochrome P450 (CYP450) enzyme systems. fda.govnih.govfda.gove-lactancia.org In vitro studies utilizing human liver microsomes have demonstrated that CYP450 enzymes are not the primary drivers of its metabolism. fda.govnih.gov

Instead, the metabolic conversion is predominantly carried out by cytosolic enzymes. nih.govresearchgate.net Specifically, aldehyde dehydrogenase and aldehyde oxidase have been identified as the key enzymes responsible for the oxidation of the parent compound to its active carboxylic acid metabolite, R90692. fda.govnih.gov This metabolic pathway occurs in hepatic tissues, but the wide distribution of these enzymes suggests that extrahepatic metabolism may also contribute. The lack of significant involvement of the CYP450 system indicates a lower potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these common metabolic enzymes. nih.govfda.gov

| Enzyme System | Enzyme Subfamily/Specific Enzyme | Role in Metabolism | Tissue Location |

|---|---|---|---|

| Non-CYP450 | Aldehyde Dehydrogenase | Oxidation to Carboxylic Acid Metabolite | Cytosolic (Hepatic and potentially Extrahepatic) fda.govnih.gov |

| Non-CYP450 | Aldehyde Oxidase | Oxidation to Carboxylic Acid Metabolite | Cytosolic (Hepatic and potentially Extrahepatic) fda.gov |

In Vitro Metabolic Stability and Clearance Determination (using animal-derived systems)

While specific in vitro metabolic stability and clearance data for this compound are not available in the public domain, the rapid conversion of its analog alcaftadine to the active metabolite R90692 in preclinical systems suggests that the parent compound has a high clearance and low metabolic stability. nih.gov

In vitro studies with alcaftadine in human liver microsomes have shown that it is rapidly metabolized. nih.govnih.gov The focus of these studies has often been on the formation of the active metabolite rather than the disappearance of the parent drug, underscoring the prodrug-like nature of the compound. The elimination half-life of the active carboxylic acid metabolite is reported to be approximately 2 hours following topical ocular administration. fda.gove-lactancia.org This relatively short half-life of the active moiety dictates the dosing frequency.

The primary route of elimination for the active metabolite is excretion in the urine largely as an unchanged compound. fda.gove-lactancia.org This indicates that once formed, the active metabolite is relatively stable against further extensive metabolism.

Investigation of Preclinical Metabolite Formation Pathways

The preclinical metabolite formation pathway for alcaftadine, a surrogate for this compound, is a two-step oxidative process.

The initial step involves the reduction of the aldehyde group on the parent molecule to form an intermediate alcohol metabolite (M3). vulcanchem.com This is followed by the second and rate-determining step, which is the oxidation of this alcohol intermediate to the pharmacologically active carboxylic acid metabolite, R90692. nih.govvulcanchem.com

This biotransformation is primarily mediated by cytosolic enzymes, namely aldehyde dehydrogenase and aldehyde oxidase, rather than the more common CYP450 system. fda.govnih.gov The proposed metabolic pathway is illustrated below:

Alcaftadine (Parent Drug) → Alcohol Metabolite (M3) → Carboxylic Acid Metabolite (R90692)

This pathway highlights the role of alcaftadine as a prodrug, where the metabolic process is essential for the generation of the active therapeutic agent.

Role of Metabolites in Preclinical Pharmacological Activity

In the preclinical assessment of alcaftadine, the primary pharmacological activity is attributed to its major metabolite, the carboxylic acid R90692. fda.govnih.gov The parent compound, alcaftadine, is considered to have significantly less antihistaminic activity. nih.gov

Advanced Methodologies and Technologies in Noberastine Citrate Preclinical Research

High-Throughput Screening (HTS) Platforms for Preclinical Drug Discovery

High-Throughput Screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid and automated evaluation of vast libraries of chemical compounds to identify those that interact with a specific biological target. bio-rad.com This process is fundamental in the early stages of research for identifying "hits" or "lead" compounds, which can then be optimized for further development. drugtargetreview.com In the context of a compound like Noberastine (B1679381) citrate (B86180), HTS platforms would be integral to its initial discovery and characterization.

The core principle of HTS involves measuring the function of a target, typically a protein or enzyme, and screening a library of compounds for their ability to modulate that function. drugtargetreview.com These campaigns can utilize libraries containing thousands to millions of compounds. drugtargetreview.com The discovery process is driven by functional activity, which often leads to the identification of novel chemical structures and mechanisms of action compared to structure-based design approaches. drugtargetreview.com

There are two primary strategies employed in HTS:

Target-Based Screening: This approach focuses on a specific, well-understood molecular target, such as an enzyme or receptor, that is believed to play a critical role in a disease. nih.gov Assays are designed to pinpoint compounds that interact directly with this target. nih.gov

Phenotypic Screening: This is a target-agnostic approach where compounds are assessed for their ability to produce a desired change in the phenotype of a cell or organism. bio-rad.comnih.gov This method is particularly useful for complex diseases where the exact molecular target may not be fully known. nih.gov

The success of an HTS campaign relies on robust and sensitive assay formats. Common targets include enzymes like kinases, whose catalytic reactions are highly amenable to HTS. drugtargetreview.com To manage the high volume of screening, data from multiple parameters are often collected simultaneously using techniques like high-parameter flow cytometry, which enhances the depth of multiplexed analysis. bio-rad.com

| Aspect of HTS | Description | Relevance in Preclinical Discovery |

| Objective | To rapidly screen large compound libraries against a biological target. bio-rad.comdrugtargetreview.com | Identifies initial "hit" and "lead" compounds for drug development. drugtargetreview.com |

| Screening Approaches | Target-based (focused on a specific molecule) and Phenotypic (focused on observable cellular changes). nih.gov | Allows for both hypothesis-driven and discovery-based approaches to find new active compounds. |

| Technology | Utilizes automated systems, multi-well plates (e.g., 384-well), and sensitive detection methods (e.g., FLIPR Penta, Qube-384). metrionbiosciences.com | Ensures speed, capacity, and flexibility needed to test extensive compound collections efficiently. metrionbiosciences.com |

| Outcome | Identification of bioactive compounds with desired functional activity. drugtargetreview.com | Provides a starting point for lead optimization and further structure-activity relationship (SAR) studies. metrionbiosciences.com |

Biophysical Techniques for Binding Affinity and Kinetics Assessment (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the physical interactions between a drug candidate and its biological target is crucial for lead optimization. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for developing a potent and selective drug. drugtargetreview.com

Surface Plasmon Resonance (SPR)

SPR is an optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels. drugtargetreview.com The method involves immobilizing one interacting molecule (the ligand) onto a sensor chip with a thin metal film, typically gold. drugtargetreview.comepj-conferences.org A solution containing the other molecule (the analyte) is then flowed over the surface. drugtargetreview.com When the analyte binds to the ligand, it causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. drugtargetreview.com

From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (k_on): The rate at which the analyte binds to the ligand. drugtargetreview.com

Dissociation rate constant (k_off): The rate at which the analyte-ligand complex breaks apart. drugtargetreview.com

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_off/k_on. A smaller K_D value indicates a stronger binding affinity. malvernpanalytical.com

The unique optical properties of gold nanoparticles, stabilized by agents like citrate, are linked to a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is sensitive to particle size and the local environment. epj-conferences.orgscispace.com

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. mosbri.eunih.gov It is considered the gold standard for characterizing binding interactions as it can determine multiple parameters in a single experiment. wikipedia.org In an ITC experiment, a solution of the ligand is titrated in small, precise amounts into a sample cell containing the macromolecule of interest. cureffi.org A reference cell contains the same buffer without the macromolecule to control for the heat of dilution. cureffi.org

The instrument's highly sensitive thermometers detect the temperature difference between the sample and reference cells, and the energy required to maintain an isothermal state is recorded. cureffi.org The data are plotted as heat change per injection versus the molar ratio of the reactants, generating a binding isotherm. mosbri.eu Non-linear regression analysis of this curve yields:

Binding Affinity (K_D): The strength of the interaction. mosbri.eu

Enthalpy change (ΔH): The heat released or absorbed upon binding. mosbri.eu

Stoichiometry (n): The molar ratio of the interacting molecules in the complex. mosbri.eu

ITC has been used to study the binding interactions of various molecules, including citrate anions with metal ions like Gadolinium(III). nih.gov

| Technique | Principle | Key Parameters Measured | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon molecular binding. drugtargetreview.com | Association rate (k_on), Dissociation rate (k_off), Affinity (K_D). drugtargetreview.com | Real-time kinetics, label-free, high sensitivity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change (released or absorbed) during a binding interaction. mosbri.eucureffi.org | Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS). wikipedia.org | Direct measurement of thermodynamic parameters, solution-based, no immobilization required. |

Advanced Mass Spectrometry-Based Metabolomics for Preclinical Samples

Metabolomics is the comprehensive study of metabolites within a biological system, providing a functional snapshot of cellular activity. nih.gov Advanced mass spectrometry (MS) has become a powerful tool in preclinical metabolomics due to its high sensitivity, specificity, and ability to identify and quantify a wide spectrum of metabolites, even at low concentrations. mdpi.com

In the preclinical evaluation of a compound like Noberastine citrate, MS-based metabolomics can reveal how the drug candidate alters metabolic pathways, identify potential biomarkers of efficacy or toxicity, and provide insights into its mechanism of action. mcw.edu The analysis can be performed on various biological samples, including plasma, urine, tissues, and cell cultures. karmanos.org

Key MS-based techniques used in metabolomics include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique, particularly adept at analyzing non-volatile and thermally unstable molecules. mdpi.com It couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the quantification of drugs and their metabolites in complex biological matrices. karmanos.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for analyzing volatile and semi-volatile compounds. mdpi.com

High-Resolution Mass Spectrometry (e.g., FTICR-MS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry offer ultra-high resolution, enabling the precise identification of unknown metabolites and the elucidation of novel metabolic pathways. mdpi.com

Metabolomics studies can be categorized as:

Targeted Metabolomics: Focuses on the precise quantification of a predefined set of known metabolites, offering high accuracy and reproducibility. mcw.edu

Untargeted Metabolomics: Aims to profile as many metabolites as possible in a sample to discover novel or unexpected metabolic changes associated with a drug's effect. mcw.edu

| MS Technique | Primary Application in Metabolomics | Types of Molecules Analyzed |

| LC-MS/MS | Quantitative determination of drugs, metabolites, and endogenous chemicals in biological samples. karmanos.org | Non-volatile, thermally labile, and large organic molecules (e.g., lipids, peptides, nucleotides). mdpi.com |

| GC-MS | Analysis of volatile and semi-volatile compounds. mdpi.com | Small volatile metabolites (e.g., organic acids, amino acids after derivatization). |

| FTICR-MS | Untargeted profiling and identification of unknown metabolites. mdpi.com | Broad range of polar and non-polar metabolites. |

Development and Utilization of Specialized Animal Models for Pharmacokinetic and Pharmacodynamic Studies

Specialized animal models are indispensable in preclinical research for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate. nih.gov Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body (the pharmacological effect). europa.eu

The primary goals of using animal models in PK/PD studies are:

To characterize the complete ADME profile of the active substance. europa.eu

To establish a relationship between drug exposure (concentration over time) and the observed therapeutic effect. longdom.org

To support the selection of an effective and safe dosage regimen for first-in-human studies. europa.eu

Different animal species are used to understand how a drug like this compound behaves in a living system. While species-specific differences in metabolism and protein binding exist, these studies provide critical data. longdom.org For instance, studies on the drug donepezil (B133215) revealed that hepatic clearance in rats was significantly higher than in humans, a crucial finding for interspecies scaling. longdom.org

Mathematical modeling is often employed to analyze PK/PD data from animal studies. biorxiv.org These models can identify drug- and system-specific factors that determine the time course and intensity of a drug's effect. nih.gov This allows researchers to integrate data from in vitro assays and preclinical animal experiments to better anticipate the clinical response in humans. nih.gov

| Type of Preclinical Study | Objective | Key Parameters Investigated | Example Animal Model Application |

| Pharmacokinetic (PK) Study | To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. europa.eu | Clearance, volume of distribution, half-life (t1/2), maximum concentration (Cmax). | Determining the rate of drug clearance from plasma in rats to understand metabolic stability. longdom.org |

| Pharmacodynamic (PD) Study | To investigate the relationship between drug concentration and its pharmacological effect. nih.gov | Efficacy, potency (EC50), target engagement. | Measuring the inhibition of a specific enzyme in brain tissue following drug administration. |

| PK/PD Modeling | To integrate PK and PD data to predict the time course of drug effects and optimize dosing. longdom.orgnih.gov | Relationship between plasma concentration and biomarker response. | Using a model to simulate the drug concentration needed to achieve a desired level of receptor occupancy. |

Future Perspectives and Research Directions for Noberastine Citrate and Histamine H1 Antagonist Class

Integration of Omics Technologies (Genomics, Proteomics) in Preclinical Research

The integration of "omics" technologies, such as genomics and proteomics, is set to revolutionize the preclinical evaluation of H1 antagonists like Noberastine (B1679381) citrate (B86180). These technologies provide a comprehensive, system-wide view of a drug's effects, moving beyond single-endpoint assessments.

Genomics allows researchers to understand how an individual's genetic makeup might influence their response to an antihistamine. By identifying specific genes or genetic variations associated with drug metabolism or treatment response, pharmacogenomics can pave the way for personalized medicine. oup.com This could mean tailoring treatments for individuals based on their genetic profile to maximize efficacy and minimize adverse effects. For instance, genomic analysis in preclinical studies can help identify gene pathways related to potential toxicity, offering an earlier and more detailed safety assessment. oup.com

Proteomics , the large-scale study of proteins, offers profound insights into the mechanisms of allergic diseases and the effects of therapeutic interventions. nih.gov In the context of allergic rhinitis, proteomics can identify protein biomarkers that indicate disease severity and therapeutic response. nih.govnih.gov By analyzing changes in protein expression in nasal fluids or tissues after administration of a compound like Noberastine citrate, researchers can gain a detailed understanding of its anti-inflammatory and immunomodulatory effects. nih.gov This approach helps in discovering new therapeutic targets and validating the mechanism of action of novel antihistamines. slideshare.net

The combined power of genomics and proteomics creates a more complete biological picture, enhancing the drug discovery and development process from target identification to clinical trials. slideshare.net

Application of Artificial Intelligence and Machine Learning in Preclinical Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming preclinical drug discovery, offering unprecedented speed and predictive accuracy. researchgate.net These technologies are particularly valuable in identifying and optimizing novel H1 antagonists.

ML algorithms can also predict drug-drug interactions (DDIs) at a very early stage of development. nih.govmdpi.com By using a molecule's chemical structure (represented as SMILES) and its interaction with enzyme systems like CYP450, ML models can forecast potential adverse interactions, a crucial step in ensuring the safety of new antihistamines. nih.govmdpi.comresearchgate.net This predictive capability can significantly reduce the time and resources spent on later-stage DDI studies. nih.gov

The integration of AI and ML into the development pipeline for compounds like this compound can accelerate the journey from initial concept to a viable clinical candidate by making the process more efficient and data-driven. nih.govdrughunter.com

Strategies for Overcoming Preclinical Development Challenges for Antihistamines

The preclinical development of antihistamines is fraught with challenges, from ensuring selectivity and avoiding off-target effects to predicting human responses from animal models. Several strategies are being employed to navigate these hurdles.

A primary challenge for H1 antagonists, particularly older generations, is the potential for central nervous system (CNS) side effects like sedation and cognitive impairment. medizinonline.comnih.gov Newer second-generation antihistamines are specifically designed to be substrates of the P-glycoprotein (P-gP) efflux pump in the blood-brain barrier, which actively removes them from the CNS, thereby limiting these side effects. medizinonline.comingentaconnect.com Preclinical models that accurately assess P-gP substrate activity are therefore crucial. ingentaconnect.com

Another significant hurdle is cardiotoxicity, specifically the risk of QT prolongation. medizinonline.comnih.gov Early and rigorous screening for effects on cardiac ion channels, such as the IKr channel, is essential to eliminate candidates with potential cardiotoxic properties long before they reach clinical trials. medizinonline.comnih.gov

Immunogenicity, the tendency of a therapeutic to provoke an unwanted immune response, is another challenge, particularly for biologic drugs but also a consideration for small molecules. aacrjournals.org Strategies to mitigate this include modifying the drug's structure and incorporating advanced delivery systems like nanoparticles. aacrjournals.orgfrontiersin.org

The table below summarizes key preclinical challenges and the strategies being developed to address them.

| Preclinical Challenge | Mitigation Strategy | Rationale |

| Central Nervous System (CNS) Effects | Designing molecules that are substrates for P-glycoprotein (P-gP) efflux pumps. medizinonline.comingentaconnect.com | P-gP actively transports the drug out of the brain, preventing the sedation and cognitive impairment associated with first-generation antihistamines. medizinonline.com |

| Cardiotoxicity (QT Prolongation) | Early in vitro screening against cardiac ion channels (e.g., hERG/IKr). medizinonline.comnih.gov | Identifies and eliminates compounds with a high risk of causing dangerous cardiac arrhythmias early in the development process. nih.govnih.gov |

| Poor Bioavailability/Pharmacokinetics | Use of in vitro ADME models and pharmacokinetic studies in multiple animal species. criver.com | Characterizes the absorption, distribution, metabolism, and excretion profile to ensure the drug reaches its target effectively and has an appropriate duration of action. nih.govcriver.com |

| Off-Target Effects | High-throughput screening against a panel of receptors and enzymes. nih.gov | Ensures the drug is selective for the H1 receptor, reducing the likelihood of side effects caused by interactions with other biological targets. medizinonline.com |

| Immunogenicity | Pre-treatment regimens (in some therapeutic areas) and development of tolerogenic nanoparticles. aacrjournals.org | Reduces the risk of the body developing antibodies against the drug, which can compromise efficacy and safety. aacrjournals.org |

Exploration of Novel Preclinical Efficacy Models for Histamine (B1213489) H1 Antagonism

The predictive power of preclinical research relies heavily on the quality of the efficacy models used. For H1 antagonism, research is moving beyond traditional models to more sophisticated systems that better mimic human disease.

In vitro models are becoming more advanced. For example, functional receptor assays using cells engineered to express the human H1 receptor, such as CHO-K1 cells, allow for detailed kinetic studies of antihistamines. arvojournals.org These assays can determine a drug's potency and, crucially, its onset and duration of action at the molecular level. arvojournals.orgnih.gov Another innovative approach uses fluorescently labeled histamine to visualize and screen for natural product-derived H1 antagonists on human umbilical vein endothelial cells (HUVECs). nih.gov

Ex vivo models, which use tissue from a living organism in an external environment, offer a bridge between in vitro and in vivo studies. For instance, explant cultures of lymph nodes from mice infected with Leishmania major have been used to screen the efficacy of H1 antagonists against the parasite, revealing potential immunomodulatory mechanisms. plos.org

In vivo models also continue to evolve. While classic models like histamine-induced nasal congestion in guinea pigs are still valuable, there is a growing emphasis on models that can assess a compound's impact on the complex interplay of cells in the tumor microenvironment or in models of allergic disease. nih.govmdanderson.org The receptor occupation model has also been proposed to better predict therapeutic action by correlating a drug's concentration at the site of action with its clinical effects, addressing paradoxes seen with older pharmacokinetic measures. jiaci.org

The development of these novel models is critical for accurately predicting the clinical efficacy of new H1 antagonists like this compound, ensuring that only the most promising candidates advance. medscape.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.